![molecular formula C19H17NO3 B5534486 4-(2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5534486.png)
4-(2-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves acid-catalyzed reactions, reflux processes in ethanol, and the use of various aldehydes and acid hydrazides. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with an 88% yield through an acid-catalyzed reaction involving 4-methoxybenzaldehyde in ethanol under reflux for 2.5 hours, showcasing a typical synthetic approach for such compounds (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using a variety of spectroscopic methods, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction. For instance, the structure of certain Schiff bases derived from triazole compounds was elucidated, highlighting the importance of these techniques in determining molecular configurations (Zhou et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include condensation with hydrazine hydrate, reactions with phenylisothiocyanate, and cyclization processes. Such reactions lead to the formation of various derivatives with potential biological activities, indicating the chemical versatility and reactivity of these compounds (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, such as crystal structure and spectroscopic characteristics, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)- 1H-1,2,4-triazole-5(4H)-thione, for example, provides insight into the arrangement of molecules and their interactions within the crystal lattice, which can influence the compound's physical stability and solubility (Ding et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the formation of different derivatives, underline the compound's utility in synthetic chemistry and potential applications. Studies on the synthesis and reactivity of similar compounds reveal their potential as scaffolds for developing new molecules with desired biological or chemical properties (Patel et al., 2010).
properties
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-22-17-7-5-4-6-15(17)12-16-19(21)23-18(20-16)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFRBFEIIKLLO-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2-Ethoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.